Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorosulfonyl group, a methylphenyl group, and a carboxylate ester group attached to the thiophene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and methanol under controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation and esterification processes. These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the chlorosulfonyl group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The thiophene ring structure also contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(chlorosulfonyl)-5-phenylthiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate
- Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(3-methylphenyl)thiophene-2-carboxylate is unique due to the specific positioning of the methyl group on the phenyl ring. This structural feature can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H11ClO4S2 |
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Molecular Weight |
330.8 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-(3-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-4-3-5-9(6-8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
InChI Key |
NHBBIFXISURTJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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